molecular formula C14H14ClN3 B8058247 2,8-Diamino-10-methylacridinium chloride

2,8-Diamino-10-methylacridinium chloride

Cat. No.: B8058247
M. Wt: 259.73 g/mol
InChI Key: HKFOMWOUJILZSD-UHFFFAOYSA-N
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Description

2,8-Diamino-10-methylacridinium chloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of acridine, a heterocyclic organic compound, and is recognized for its fluorescent properties and ability to intercalate into nucleic acids, making it useful in biological staining and as an antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diamino-10-methylacridinium chloride typically involves the reaction of acridine derivatives with methylating agents. One common method includes the methylation of 2,8-diaminoacridine using methyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes, utilizing high-purity reagents and optimized reaction conditions to achieve high yields. The process may include steps such as purification through recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,8-Diamino-10-methylacridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridinium derivatives, while substitution reactions can produce a variety of substituted acridines .

Scientific Research Applications

2,8-Diamino-10-methylacridinium chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Diamino-10-methylacridinium chloride involves its ability to intercalate into nucleic acids, disrupting their normal functions. This intercalation can inhibit the replication of bacteria and viruses by interfering with their DNA or RNA synthesis. The compound’s fluorescent properties also allow it to be used as a marker in various biological assays .

Comparison with Similar Compounds

Uniqueness: 2,8-Diamino-10-methylacridinium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into nucleic acids and its fluorescent characteristics make it particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name

10-methylacridin-10-ium-1,7-diamine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c1-17-13-6-5-10(15)7-9(13)8-11-12(16)3-2-4-14(11)17;/h2-8,16H,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFOMWOUJILZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC(=CC2=CC3=C(C=CC=C31)N)N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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